

Communesin B: A Comprehensive Structural and Synthetic Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Communesin B is a complex, polycyclic indole alkaloid first isolated in 1993 from a marine-derived Penicillium fungus.[1][2] As a member of the communesin family of natural products, it has garnered significant attention due to its formidable chemical architecture and notable biological activities, including potent cytotoxicity against various cancer cell lines.[1][3] This technical guide provides an in-depth examination of the chemical structure of Communesin B, supported by a compilation of its key physicochemical and spectroscopic data. Furthermore, it details the experimental methodologies employed in its structural elucidation and total synthesis, and visually maps its biosynthetic pathway and a representative synthetic strategy. This document is intended to serve as a core resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Communesin B possesses a daunting heptacyclic (seven-ring) core structure characterized by two aminal linkages and six stereogenic centers, two of which are vicinal and quaternary.[1][2] This intricate cage-like skeleton is a significant synthetic challenge.[2] The northern portion of the molecule features a 6,5-aminal and a 7-membered benzazepine, while the southern part consists of a fused indoline/tetrahydroquinoline aminal system.[2]



The molecular formula for **Communesin B** is C₃₂H₃₆N₄O₂.[4] Its structure was definitively established through extensive spectroscopic analysis, including 1D and 2D NMR, IR, and LC/MS techniques.[2]

Key Structural Identifiers:

- IUPAC Name: (2E,4E)-1-[(2S,6R,14R,22R,25S)-25-[(2R)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.0²,6.0⁶,2².0⁷,1².01⁴,2².01⁶,2¹]pentacosa-7,9,11,16,18,20-hexaen-3-yl]hexa-2,4-dien-1-one[5]
- SMILES: C/C=C/C(=0)N1CC[C@]23[C@H]1N4CC[C@]25--INVALID-LINK--N(C7=CC=CC(=C57)[C@H]4[C@@H]8C(O8)(C)C)C[5]
- InChikey: XZFSMUXVAYCHFO-RPCCRITPSA-N[4]

Physicochemical and Spectroscopic Data

The quantitative data for (-)-**Communesin B** are summarized below. Note that spectroscopic data from synthetic samples have been shown to be consistent with those of the natural product.[1][3]



Property	Value	Reference(s)
Molecular Formula	C32H36N4O2	[4]
Molecular Weight	508.70 g/mol	[4][5]
Monoisotopic Mass	508.28382640 Da	[4][5]
Optical Rotation [α]D	Observed [α]D23 = -64 (c = 0.46, CHCl ₃). Literature values include: -58 (c = 0.10, MeOH), -74.9 (c = 1.50, CHCl ₃), and -51.3 (c = 0.30, CHCl ₃). An initial isolation report noted an anomalous positive value.	[1][3]
¹ H and ¹³ C NMR	The reported ¹ H and ¹³ C NMR spectra for synthetic Communesin B are fully consistent with literature values from isolation reports. The N,N-aminal hydrogen at C(6) appears at approximately 4.70 ppm and the corresponding carbon at 82.5 ppm.	[1][2]
UV Absorption (λmax)	204 nm, 272 nm	[4]

Experimental ProtocolsStructure Elucidation

The initial structure of **Communesin B** was determined by Numata and coworkers in 1993. The protocol involved a combination of standard analytical techniques for natural products:[2]

• Isolation: **Communesin B** was isolated from the mycelium of a Penicillium sp. fungus, which was found growing on the marine alga Enteromorpha intestinalis.[2]



- Mass Spectrometry (LC/MS): High-resolution mass spectrometry was used to determine the exact molecular formula.
- Infrared (IR) Spectroscopy: IR analysis was employed to identify key functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D (¹H, ¹³C) and multidimensional (COSY, HMQC, HMBC) NMR experiments were conducted to establish the carbon skeleton and the connectivity between protons and carbons, ultimately revealing the complex polycyclic structure.[2]

Total Synthesis: Movassaghi Group Approach

A unified and enantioselective total synthesis of all known epoxide-containing communesins, including **Communesin B**, was reported by the Movassaghi group. The strategy is biomimetic, inspired by the natural biosynthetic pathway.[1][3]

Core Strategy: The synthesis is predicated on a convergent and modular diazene-directed assembly of two complex fragments to form the critical C3a–C3a' linkage, followed by a guided biomimetic aminal reorganization to furnish the heptacyclic core.[1][6]

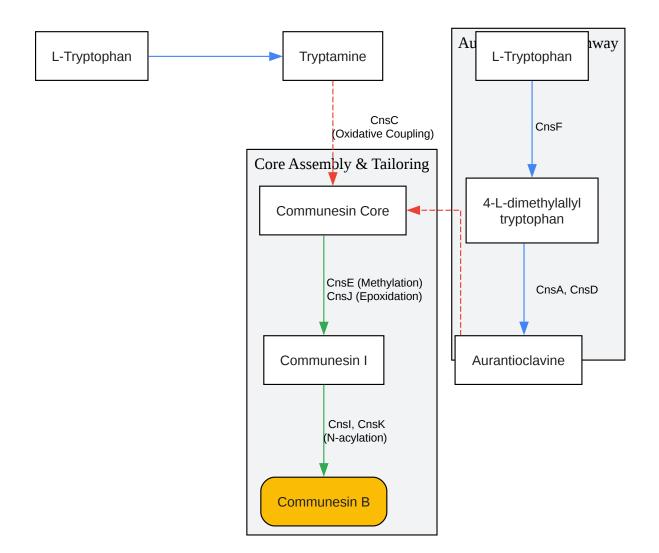
Key Steps and Reagents:[1][3]

- Heterodimer Formation: Two advanced fragments, an indole-derived piece and a tryptaminederived piece, are joined. This key step secures the congested vicinal quaternary stereocenters.
- Aminal Reorganization: The resulting heterodimer undergoes a dynamic, biogenetically inspired reorganization to form the key structural elements of the communesin core.
- Acylation: The final N1'-sorbyl side chain is installed via acylation with sorbic anhydride.
- N8'-Desulfonylation: A final deprotection step using tris(dimethylamino)sulfonium
 difluorotrimethylsilicate (TASF) in DMF affords (-)-Communesin B in high yield (86%).[1][3]

Visualized Pathways and Workflows Biosynthesis of Communesin B



The biosynthesis of **Communesin B** begins with two molecules of L-tryptophan that are processed through separate pathways to form tryptamine and aurantioclavine.[7][8] These two indole-containing fragments are then coupled via an oxidative reaction catalyzed by the cytochrome P450 enzyme CnsC. Subsequent enzymatic modifications, including epoxidation (CnsJ), N-methylation (CnsE), and finally N-acylation with a hexadienoyl group (CnsK), complete the synthesis.[8]



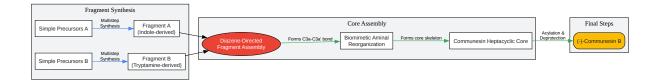
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Caption: Biosynthetic pathway of **Communesin B** from L-tryptophan.



Convergent Synthetic Strategy Workflow

The total synthesis developed by Movassaghi and coworkers exemplifies a convergent approach.[1][6] Instead of building the molecule linearly, two complex fragments are synthesized independently and then joined together late in the overall sequence. This strategy improves overall efficiency and allows for modularity, enabling the synthesis of various communes in analogues.



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Caption: Logical workflow of the convergent total synthesis of **Communesin B**.

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